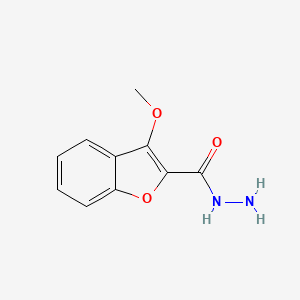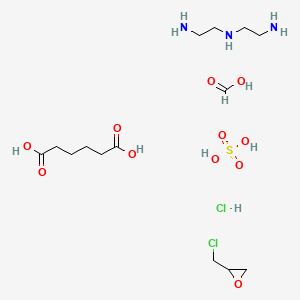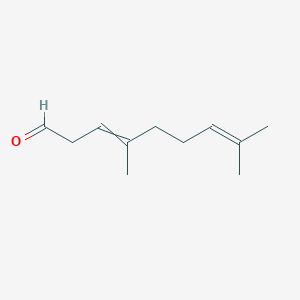
4,8-Dimethylnona-3,7-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylnona-3,7-dienal is an organic compound with the molecular formula C11H18O. It is an aldehyde with a unique structure characterized by three double bonds and two methyl groups. This compound is known for its role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,8-Dimethylnona-3,7-dienal can be synthesized through several methods. One common approach involves the cyclization of 4,8-dimethylnona-3,7-dienoic acid in the presence of stannic chloride . This reaction proceeds through a concerted mechanism, resulting in the formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethylnona-3,7-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the structure allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
4,8-Dimethylnona-3,7-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylnona-3,7-dienal involves its interaction with specific molecular targets and pathways. For example, in plants, it is produced in response to herbivory and acts as a signaling molecule to attract predators of herbivores . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethylnona-3,7-dienoic acid: This compound is a precursor in the synthesis of 4,8-Dimethylnona-3,7-dienal.
4,8-Dimethyl-1,3,7-nonatriene: A related compound with similar structural features but different functional groups.
3,7-Nonadien-2-one, 4,8-dimethyl-: Another structurally similar compound with a ketone functional group.
Uniqueness
This compound is unique due to its specific aldehyde functional group and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
76826-73-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4,8-dimethylnona-3,7-dienal |
InChI |
InChI=1S/C11H18O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8-9H,4-5,7H2,1-3H3 |
Clé InChI |
AEMBVQYDXXTMIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
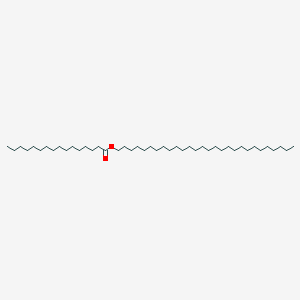

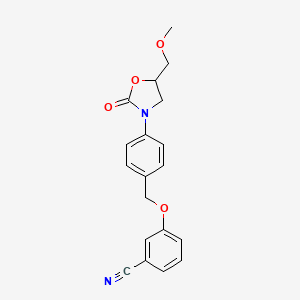
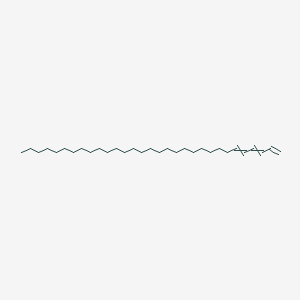
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
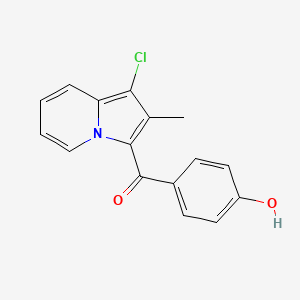
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
